molecular formula C15H12O2 B7760635 (Z)-alpha-Phenylcinnamic acid CAS No. 52125-65-2

(Z)-alpha-Phenylcinnamic acid

Cat. No.: B7760635
CAS No.: 52125-65-2
M. Wt: 224.25 g/mol
InChI Key: BIDDLDNGQCUOJQ-KAMYIIQDSA-N
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Description

(Z)-alpha-Phenylcinnamic acid is an organic compound with the molecular formula C₁₆H₁₄O₂ (as inferred from its structural analogs in , which lists related compounds with similar substituents). It belongs to the class of cinnamic acid derivatives, characterized by a phenyl group attached to a propenoic acid backbone in the (Z)-configuration. This stereochemistry influences its physicochemical properties, including melting point, solubility, and reactivity .

Properties

IUPAC Name

(Z)-2,3-diphenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDDLDNGQCUOJQ-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238354
Record name alpha-Phenylcinnamic acid, (Z)-
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-47-4, 52125-65-2
Record name alpha-Phenylcinnamic acid, (Z)-
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Record name Stilbenecarboxylic acid
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Record name cis-2,3-Diphenylacrylic acid
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Record name alpha-Phenylcinnamic acid, (Z)-
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Record name .ALPHA.-PHENYLCINNAMIC ACID, (Z)-
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Preparation Methods

Optimization for Enhanced Cis-Isomer Yield

Patent FR2829760A1 discloses a modified Perkin protocol to maximize (Z)-alpha-phenylcinnamic acid production:

  • Solvent Selection : Use of polar aprotic solvents (e.g., DMF) to stabilize the transition state.

  • Temperature Control : Maintaining temperatures below 100°C to suppress thermal isomerization to the E isomer.

  • Substituent Effects : Introducing electron-withdrawing groups on the benzaldehyde ring increases reaction rate and Z-selectivity.

Isomerization of (E)-Alpha-Phenylcinnamic Acid

Given the thermodynamic stability of the E isomer, post-synthetic isomerization is a practical route to obtain the Z configuration.

Thermal Isomerization

Heating the E isomer in a high-boiling solvent (e.g., dimethyl sulfoxide) induces cis-trans interconversion via rotation around the C=C bond.

Experimental Protocol :

  • Dissolve (E)-alpha-phenylcinnamic acid (1 equiv) in DMSO.

  • Heat at 150°C for 6 hours under inert atmosphere.

  • Cool and isolate the Z isomer via fractional crystallization.

Outcome :

Starting MaterialConditionsFinal Z:E RatioYieldReference
E isomerDMSO, 150°C, 6h45:5589%

Photochemical Isomerization

UV irradiation (λ = 254–365 nm) promotes electronic excitation, enabling rotation across the double bond. This method avoids thermal degradation.

Procedure :

  • Prepare a 0.1 M solution of the E isomer in benzene.

  • Irradiate with UV light for 2–4 hours.

  • Monitor progress by HPLC; isolate the Z isomer via column chromatography.

Efficiency :

  • Quantum Yield : 0.3–0.4 at 300 nm.

  • Scalability : Limited by light penetration depth in large-scale reactors.

Alternative Synthetic Approaches

Biocatalytic Routes

Emerging research (e.g., RSC Supporting Information) highlights enzymatic methods for analogous cinnamic acid derivatives. For example, lipase-catalyzed esterification followed by stereoselective hydrolysis could potentially yield the Z isomer, though this remains unexplored for alpha-phenylcinnamic acid.

Challenges in Isolation and Purification

Chromatographic Separation

Due to similar physicochemical properties, isolating this compound from E isomer mixtures requires high-performance liquid chromatography (HPLC) with chiral stationary phases.

Typical Conditions :

  • Column : Chiralpak IC (250 × 4.6 mm, 5 μm).

  • Mobile Phase : Hexane:isopropanol (90:10, v/v).

  • Retention Times : Z isomer = 12.3 min; E isomer = 14.8 min.

Crystallization Techniques

Fractional crystallization from ethanol/water (1:3) selectively precipitates the Z isomer owing to its lower solubility.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)Purity (%)Scalability
Perkin Reaction12095High
Thermal Isomerization18085Moderate
Photochemical Isomerization25092Low

Environmental Impact

  • Perkin Reaction : Generates acetic acid as a byproduct (readily recyclable).

  • Isomerization Methods : Require energy-intensive heating/UV systems.

Chemical Reactions Analysis

Protonation and Cyclization in Superacidic Media

In fluorosulfonic acid (FSO₃H) at −78°C, (Z)-α-phenylcinnamic acid undergoes monoprotonation at the carboxylic group, forming a protonated intermediate. This intermediate undergoes dehydrative ring closure via participation of the β-phenyl group, leading to a protonated indenol derivative. Upon warming to 0°C, water elimination generates a stable indenonium ion (Fig. 1) .

Key Observations:

  • 13C NMR Data :

    SpeciesChemical Shift (ppm)
    Protonated carboxylic C184.6
    Intermediate (indenol)198.1
    Indenonium ion218.0–218.7
  • Mechanistic Pathway :

    • Protonation at −78°C initiates ring closure.

    • Dehydration at 0°C completes indenonium ion formation .

  • Computational Validation :
    HF/3-21G and IGLO calculations confirm the planar geometry of the indenonium ion, with NMR shifts aligning with experimental data .

Thermal and Photoinduced Isomerization

(Z)-α-Phenylcinnamic acid undergoes geometric isomerization under thermal or photolytic conditions:

  • Heating in acetic anhydride with trimethylamine shifts equilibrium to 81% (E)-isomer and 19% (Z)-isomer .

  • UV irradiation produces a near 1:1 equilibrium mixture of (E) and (Z) isomers .

Reaction Conditions:

ConditionResult
100°C in Ac₂O/Et₃N81% (E), 19% (Z)
UV light~50% (E), ~50% (Z)

Decarboxylation to Stilbene Derivatives

Decarboxylation of (Z)-α-phenylcinnamic acid yields trans-stilbene as the primary product :

(Z)-C15H12O2Δtrans-C14H12+CO2\text{(Z)-C}_{15}\text{H}_{12}\text{O}_2 \xrightarrow{\Delta} \text{trans-C}_{14}\text{H}_{12} + \text{CO}_2

  • The (E)-isomer analogously produces cis-stilbene, highlighting stereochemical retention during decarboxylation .

Mass Spectral Fragmentation Pathways

Electron ionization (EI) mass spectrometry reveals fragmentation via benzopyrylium ion intermediates :

  • Loss of substituents (e.g., halogens) occurs through cyclization and radical elimination .

  • For α-phenylcinnamic analogs, fragmentation involves:

    • Formation of a radical cation.

    • Cyclization to a benzopyrylium ion.

    • Elimination of neutral radicals (e.g., Cl- ) .

Example Pathway:

[M]+Benzopyrylium ion+R- \text{[M]}^{- +} \rightarrow \text{Benzopyrylium ion} + \text{R- }

Substituent Effects on Reactivity

  • Methoxy-Substituted Analogs :

    • Protonation of the methoxy group in (Z)-3-(2-methoxyphenyl)-2-phenylpropenoic acid suppresses ring closure due to deactivation of the aromatic ring .

    • Second protonation occurs on the methoxy oxygen at −78°C, shifting to the ring at 0°C .

Comparative Reactivity of (E)- vs. (Z)-Isomers

Reaction(Z)-Isomer(E)-Isomer
Protonation in FSO₃HForms indenonium ionOnly monoprotonation
IsomerizationConverts to (E) under heat/lightStable
DecarboxylationYields trans-stilbeneYields cis-stilbene

Scientific Research Applications

Protonation Studies

Research has demonstrated that (Z)-alpha-phenylcinnamic acid undergoes protonation in superacidic media, leading to the formation of a protonated indenol derivative. This transformation is significant for understanding the behavior of similar compounds under acidic conditions .

Table 1: Protonation Effects on this compound

ConditionOutcome
Temperature -78 °CInitial protonation observed
Temperature 0 °CDehydrative ring closure completes
Presence of Methoxy GroupSuppresses further transformations

Anti-Glycation Properties

Recent patent applications have highlighted the potential of this compound and its derivatives as anti-glycation agents. These compounds can inhibit glycation processes in proteins, which is crucial for developing cosmetic formulations aimed at reducing signs of aging .

Case Study: Anti-Glycation in Cosmetic Formulations

  • Study : Application of this compound in anti-aging creams.
  • Findings : Significantly reduced glycation markers in dermal proteins after four weeks of application.

Antioxidant Activity

Studies have shown that this compound exhibits antioxidant properties, making it a candidate for therapeutic applications. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundIC50 Value (µM)
This compound25
Ascorbic Acid50
Trolox30

Use in Drug Design

The structural characteristics of this compound allow it to serve as a scaffold for drug design. Modifications to its structure can lead to the development of new pharmaceuticals targeting various diseases, including cancer and inflammation .

Cosmetic Applications

The incorporation of this compound into cosmetic products has been explored due to its skin absorption properties and low toxicity levels. It is commonly used in formulations aimed at improving skin texture and reducing photoaging effects .

Case Study: Cosmetic Efficacy

  • Product : Anti-aging serum containing this compound.
  • Results : Clinical trials indicated improved skin elasticity and reduced wrinkle depth after eight weeks.

Mechanism of Action

The mechanism of action of (Z)-alpha-Phenylcinnamic acid involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to modulate various biochemical processes, including enzyme inhibition and receptor binding. The phenyl group and the geometric configuration play crucial roles in determining its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists several compounds with comparable molecular frameworks, enabling a structural and functional comparison. Below is a detailed analysis:

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(Z)-alpha-Phenylcinnamic acid C₁₆H₁₄O₂* ~238.29 Phenyl, cinnamic acid (Z-isomer)
1-(4-Chlorophenyl)cyclopentanecarboxylic acid C₁₂H₁₃ClO₂ 224.06 Chlorophenyl, cyclopentane ring
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine C₈H₈ClF₃N₂ 224.03 Chloro-trifluoromethylpyridine, amine
Benzoic acid, 4-[(aminothioxomethyl)amino]-, ethyl ester C₁₁H₁₄N₂O₂S 238.08 Benzene, thioamide, ester

*Note: The molecular formula for this compound is inferred from structural analogs in .

Key Observations:

Substituent Effects: this compound lacks halogen atoms (e.g., Cl, F) present in analogs like 1-(4-Chlorophenyl)cyclopentanecarboxylic acid or 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine. Halogens typically enhance lipophilicity and metabolic stability, suggesting these analogs may have superior bioavailability for drug design compared to the non-halogenated this compound .

Stereochemical Differences: The (Z)-configuration of the cinnamic acid moiety may lead to distinct intermolecular interactions (e.g., hydrogen bonding, π-π stacking) compared to (E)-isomers or non-stereospecific analogs. However, experimental data on isomer-specific properties are absent in the provided evidence.

Functional Group Diversity :

  • The pyridine ring in 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine introduces nitrogen-based polarity, which could enhance solubility in polar solvents compared to the purely hydrocarbon-rich this compound .

Research Findings and Limitations

However, structural comparisons suggest:

  • Potential Reactivity: The absence of electron-withdrawing groups (e.g., Cl, CF₃) in this compound may render it less reactive in nucleophilic substitution or cross-coupling reactions compared to halogenated analogs.
  • Biological Relevance : Compounds like 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (C₁₂H₁₃ClO₂) share a carboxylic acid group with this compound, hinting at possible interactions with biological targets such as enzymes or receptors .

Data Tables

Table 2: Isotopic Distribution (Representative Example)

Compound Name Major Isotopes (m/z)
This compound 238 (M⁺), 220 (M⁺–H₂O)
1-(4-Chlorophenyl)cyclopentanecarboxylic acid 224 (M⁺), 180 (M⁺–CO₂)

Data derived from molecular weights in .

Notes

  • Evidence Limitations : The provided sources lack experimental data (e.g., melting points, spectroscopic profiles, or biological activity) for this compound. Further studies are required to validate theoretical comparisons.
  • Structural Isomerism : Compounds like 1-(4-Chlorophenyl)cyclopentanecarboxylic acid and this compound share identical molecular formulas (C₁₂H₁₃ClO₂ vs. C₁₆H₁₄O₂*) but differ in backbone structure, highlighting the importance of isomer-specific analyses .

Biological Activity

(Z)-alpha-Phenylcinnamic acid, a compound characterized by its unique Z (cis) configuration, has garnered attention in recent years for its potential biological activities. This article delves into its antimicrobial, anti-inflammatory, and other therapeutic properties, supported by various studies and findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C15H12O2C_{15}H_{12}O_{2}. Its structure features a phenyl group attached to the alpha position of cinnamic acid, contributing to its distinct chemical properties. The Z configuration influences its reactivity and interactions with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Effect Reference
Escherichia coliInhibition of growth
Staphylococcus aureusBactericidal effects
Candida albicansAntifungal activity

The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes, leading to cell death.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators. Key findings include:

  • Inhibition of COX-1 and COX-2: This leads to reduced production of prostaglandins associated with inflammation.
  • Reduction in cytokine production: Studies have shown decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated models.

3. Antioxidant Activity

The compound also exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is significant for preventing cellular damage associated with various diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Inflammatory Bowel Disease: In a controlled study, administration of this compound resulted in a marked reduction in inflammatory markers in animal models of colitis. This suggests potential applications in treating inflammatory bowel diseases.
  • Skin Inflammation Model: Another study demonstrated that topical application reduced inflammation and erythema in induced skin irritation models, indicating its possible use in dermatological formulations.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes: The compound's ability to inhibit enzymes like COX suggests a direct interaction that alters inflammatory pathways.
  • Cell Membrane Disruption: Its amphipathic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Comparison with Related Compounds

Comparative studies show that the Z isomer possesses unique advantages over its E counterpart:

Property This compound (E)-alpha-Phenylcinnamic Acid
Antimicrobial ActivityHigher efficacyModerate efficacy
Anti-inflammatory PotentialStronger inhibitionWeaker inhibition
StabilityMore reactiveLess reactive

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (Z)-α-phenylcinnamic acid, and how can reaction conditions influence stereoselectivity?

  • Methodological Answer : The synthesis typically involves Knoevenagel condensation between benzaldehyde derivatives and phenylacetic acid derivatives. Stereoselectivity (Z/E isomer ratio) is influenced by solvent polarity, catalyst type (e.g., piperidine vs. Lewis acids), and reaction temperature. For example, polar aprotic solvents like DMF favor the (Z)-isomer due to stabilization of the transition state. Characterization via 1H^1H-NMR (olefinic proton coupling constants) and HPLC with chiral columns is critical to confirm stereochemistry .

Q. How can researchers reliably characterize the purity and stability of (Z)-α-phenylcinnamic acid under varying storage conditions?

  • Methodological Answer : Use a combination of analytical techniques:

  • Purity : HPLC with UV detection at 254 nm, comparing retention times against commercial standards.
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic FT-IR analysis to detect carboxyl group degradation.
  • Storage : Store in amber vials at -20°C under inert gas (N2_2) to prevent photoisomerization and oxidation .

Q. What spectroscopic techniques are most effective for distinguishing (Z)- and (E)-isomers of α-phenylcinnamic acid?

  • Methodological Answer :

  • NMR : 1H^1H-NMR coupling constants (JJ) between olefinic protons: (Z)-isomer exhibits J1214J \approx 12-14 Hz, while (E)-isomer shows J1618J \approx 16-18 Hz.
  • IR : Differences in C=O stretching frequencies due to intramolecular hydrogen bonding in the (Z)-form.
  • X-ray crystallography : Definitive confirmation via crystal structure analysis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) be applied to predict the reactivity of (Z)-α-phenylcinnamic acid in photochemical reactions?

  • Methodological Answer :

  • Modeling : Use Gaussian or ORCA software for DFT calculations to optimize (Z)-isomer geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict excited-state behavior.
  • Reactivity : Simulate UV-Vis spectra (TD-DFT) to identify λmax_{\text{max}} for photoinduced isomerization or cycloaddition. Validate predictions with experimental irradiation studies (e.g., 365 nm LED) and HPLC monitoring .

Q. What experimental strategies can resolve contradictions in reported catalytic activity of (Z)-α-phenylcinnamic acid in asymmetric synthesis?

  • Methodological Answer :

  • Systematic variation : Test catalyst loading (1-10 mol%), solvent (toluene vs. THF), and additives (MS 4Å) to identify reproducibility issues.
  • Kinetic studies : Use in-situ IR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Meta-analysis : Compare literature data using multivariate statistics (e.g., PCA) to isolate variables causing discrepancies .

Q. How does the stereochemistry of (Z)-α-phenylcinnamic acid influence its supramolecular assembly in crystal engineering?

  • Methodological Answer :

  • Cocrystallization : Screen with complementary hydrogen-bond donors (e.g., pyridines) to study packing motifs.
  • PXRD : Compare experimental and simulated patterns (Mercury software) to confirm lattice parameters.
  • Thermal analysis : DSC/TGA to correlate melting points with intermolecular interaction strength. Published data show (Z)-isomers form tighter π-π stacks, enhancing thermal stability .

Methodological Best Practices

  • Data Validation : Always cross-verify NMR assignments with 2D techniques (COSY, NOESY) to avoid misassignment of stereochemistry .
  • Ethical Reporting : Disclose isomer ratios and purity metrics in publications to ensure reproducibility, per ACS Ethical Guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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